molecular formula C18H19N3O4S B3605926 BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B3605926
M. Wt: 373.4 g/mol
InChI Key: JGXCJQYFGRBPFN-UHFFFAOYSA-N
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Description

BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a compound of significant interest in the field of organic chemistry It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a 1,2,4-triazole ring with a thiol group at the 3-position

Preparation Methods

The synthesis of BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 3,4-dimethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the 1,2,4-triazole ring.

Chemical Reactions Analysis

BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include disulfides and substituted phenyl derivatives .

Scientific Research Applications

BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar compounds to BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL include:

The uniqueness of this compound lies in its combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-22-13-7-5-11(9-15(13)24-3)17-19-20-18(26)21(17)12-6-8-14(23-2)16(10-12)25-4/h5-10H,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCJQYFGRBPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
BIS(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

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